Baccharinol

Descripción

Historical Context of Baccharinol Discovery and Initial Characterization

The discovery of baccharinol is intrinsically linked to studies of plant toxicity and the search for novel antitumor agents. Baccharinol, along with the related compound baccharin, was first isolated from the Brazilian shrub Baccharis megapotamica. ufmg.brthieme-connect.de Initial investigations revealed their potent cytotoxic activity against nasopharynx carcinoma cells in vitro and in a murine leukemia model in vivo. ufmg.br

The initial characterization of baccharinol and its epimer, isobaccharinol, involved extensive spectroscopic analysis, including nuclear magnetic resonance (NMR) and mass spectrometry (MS). researchgate.netdss.go.th Hydrolysis of baccharinol yielded 8β-hydroxyverrucarol, confirming its structural relationship to the verrucarin family of trichothecenes. dss.go.th It was established that baccharinol and isobaccharinol are esters of this verrucarol (B1203745) derivative. dss.go.th A fascinating aspect of baccharinol's origin is the proposed interaction between the Baccharis plant and soil fungi. It is believed that the plant absorbs roridins, produced by Myrothecium species in the soil, and subsequently transforms them into the more biologically active baccharinoids like baccharinol. thieme-connect.deasm.org

Classification and Significance of Baccharinol within Macrocyclic Trichothecenes

Baccharinol belongs to the macrocyclic trichothecenes, a specific subgroup of the larger trichothecene (B1219388) family of mycotoxins. researchgate.netwikipedia.org Trichothecenes are sesquiterpenoid metabolites characterized by a common 12,13-epoxytrichothec-9-ene (B1214510) core structure, which is crucial for their toxicity. msdvetmanual.com They are broadly classified into four types (A, B, C, and D) based on their functional groups. wikipedia.orgresearchgate.net

Macrocyclic trichothecenes, including baccharinol, fall under Type D. wikipedia.org A defining feature of this group is a macrocyclic ring that forms a bridge between the C-4 and C-15 positions of the core trichothecene skeleton. researchgate.netnih.gov This macrocyclic ring is formed by the esterification of hydroxyl groups with a dicarboxylic acid. researchgate.net The presence and nature of this macrocyclic ring are considered critical for the high level of toxicity observed in these compounds. nih.gov The baccharinoids, including baccharinol, are a distinct group within the macrocyclic trichothecenes, primarily produced by plants of the Baccharis genus. researchgate.net

The significance of baccharinol and other macrocyclic trichothecenes lies in their potent biological activities. They are known to inhibit protein synthesis by binding to the 60S ribosomal subunit and inhibiting the peptidyl transferase step. epri.comnih.gov This mechanism of action contributes to their cytotoxic effects and has made them subjects of interest for their potential as anticancer agents. researchgate.netresearchgate.net

Overview of Current Academic Research Trajectories in Baccharinol Studies

Current research on baccharinol and related macrocyclic trichothecenes is multifaceted, exploring their biosynthesis, biological activity, and potential applications. One major area of investigation is the elucidation of the complete biosynthetic pathway of macrocyclic trichothecenes. researchgate.net While it is understood that they are derived from simpler trichothecenes, the exact enzymatic steps and genetic regulation are still under active investigation. researchgate.net

Another significant research direction focuses on understanding the structure-activity relationships of these compounds. researchgate.net Studies aim to determine how modifications to the macrocyclic ring and the core trichothecene structure affect their cytotoxicity and selectivity against different cancer cell lines. researchgate.net This knowledge is crucial for the potential design of new, more effective, and selective anticancer drugs. researchgate.net

Furthermore, research continues to explore the full spectrum of biological activities of baccharinol and other macrocyclic trichothecenes. Beyond their anticancer potential, these compounds have been evaluated for antifungal, antiviral, and antimalarial properties. researchgate.netresearchgate.net The investigation into their ecological role, particularly the interaction between the Baccharis plant and soil fungi in producing these complex molecules, also remains an area of interest. asm.org The study of their toxicological properties is also ongoing to better understand their impact on animal health, as they have been implicated in livestock poisoning. researchgate.net

Compound Classification and Properties

| Compound Name | Classification | Key Structural Feature | Primary Source | Noted Biological Activity |

| Baccharinol | Macrocyclic Trichothecene | 8β-hydroxyverrucarol ester | Baccharis megapotamica | Cytotoxic, Antitumor ufmg.brdss.go.th |

| Isobaccharinol | Macrocyclic Trichothecene | Epimer of Baccharinol | Baccharis megapotamica | Cytotoxic dss.go.th |

| Baccharin | Macrocyclic Trichothecene | Related to Baccharinol | Baccharis megapotamica | Cytotoxic, Antitumor ufmg.br |

| Verrucarin A | Macrocyclic Trichothecene | Verrucarol ester | Myrothecium verrucaria | Antifungal, Anticancer researchgate.netasm.org |

| Roridin (B1174069) A | Macrocyclic Trichothecene | Roridin-type macrocycle | Myrothecium species | Antifungal researchgate.net |

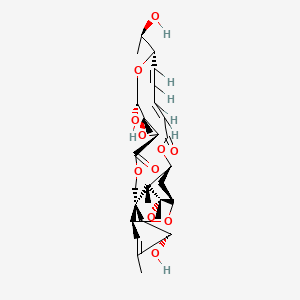

Structure

3D Structure

Propiedades

Número CAS |

63783-94-8 |

|---|---|

Fórmula molecular |

C29H38O11 |

Peso molecular |

562.6 g/mol |

Nombre IUPAC |

(1R,3R,6R,8R,12S,14R,15S,18R,19E,21Z,25R,26S,27S)-6,15-dihydroxy-18-[(1R)-1-hydroxyethyl]-5,14,26-trimethylspiro[2,10,13,17,24-pentaoxapentacyclo[23.2.1.03,8.08,26.012,14]octacosa-4,19,21-triene-27,2'-oxirane]-11,23-dione |

InChI |

InChI=1S/C29H38O11/c1-15-9-21-28(11-17(15)31)13-36-25(34)24-26(3,40-24)19(32)12-35-18(16(2)30)7-5-6-8-23(33)39-20-10-22(38-21)29(14-37-29)27(20,28)4/h5-9,16-22,24,30-32H,10-14H2,1-4H3/b7-5+,8-6-/t16-,17-,18-,19+,20-,21-,22-,24-,26-,27-,28-,29+/m1/s1 |

Clave InChI |

ZGOCMMMDEQOCDU-OIFNLFKASA-N |

SMILES |

CC1=CC2C3(CC1O)COC(=O)C4C(O4)(C(COC(C=CC=CC(=O)OC5C3(C6(CO6)C(C5)O2)C)C(C)O)O)C |

SMILES isomérico |

CC1=C[C@@H]2[C@@]3(C[C@H]1O)COC(=O)[C@@H]4[C@](O4)([C@H](CO[C@H](/C=C/C=C\C(=O)O[C@H]5[C@]3([C@]6(CO6)[C@@H](C5)O2)C)[C@@H](C)O)O)C |

SMILES canónico |

CC1=CC2C3(CC1O)COC(=O)C4C(O4)(C(COC(C=CC=CC(=O)OC5C3(C6(CO6)C(C5)O2)C)C(C)O)O)C |

Sinónimos |

baccharinoid B4 |

Origen del producto |

United States |

Structural Elucidation and Stereochemical Assignment of Baccharinol

Methodologies Employed for Baccharinol Structural Determinationresearchgate.netscispace.comnih.gov

The determination of Baccharinol's intricate molecular architecture was a multifaceted process, relying on the synergistic application of several advanced spectroscopic and analytical methods. Early studies focused on isolating the compound and identifying its core components through chemical degradation. researchgate.netdss.go.th Hydrolysis of Baccharinol, for instance, yielded 8β-hydroxyverrucarol, revealing a key structural component. researchgate.netresearchgate.net

Application of Nuclear Magnetic Resonance (NMR) Spectroscopyresearchgate.netnih.govdss.go.th

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in piecing together the structural puzzle of Baccharinol. arizona.edu This non-destructive technique provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR and ¹³C NMR spectra reveal the chemical environment of each proton and carbon atom, respectively. researchgate.net The chemical shifts, coupling constants, and signal multiplicities observed in these spectra allow for the assignment of specific atoms within the molecule. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), were instrumental in establishing the connectivity between different parts of the Baccharinol structure. researchgate.net For example, COSY experiments show which protons are coupled to each other, helping to trace out spin systems within the molecule, while HMBC reveals long-range correlations between protons and carbons, linking different fragments together. researchgate.net

Table 1: Illustrative ¹H and ¹³C NMR Data for Key Structural Moieties of a Baccharinol-related Compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-14 | 7.37 (dd, J = 1.2, 1.9 Hz) | 143.9 |

| H-15 | 7.24 (s, br) | - |

| H-16 | 6.28 (d, J = 1.9 Hz) | - |

| C-14 | - | 143.9 |

| C-15 | - | - |

| C-16 | - | - |

| Data derived from a related diterpene and is for illustrative purposes. researchgate.net |

Role of Mass Spectrometry (MS) in Molecular Formula and Fragmentation Analysisresearchgate.netscispace.comdss.go.thresearchgate.net

Mass spectrometry (MS) plays a critical role in determining the molecular weight and elemental composition of Baccharinol. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the deduction of the precise molecular formula. dphen1.com

Table 2: Representative Mass Spectrometry Fragmentation Data

| Precursor Ion (m/z) | Fragmentation Technique | Key Fragment Ions (m/z) | Inferred Neutral Loss |

| [M+H]⁺ | HCD | 93 | Phenol (C₆H₅OH) |

| [M-H]⁻ | HCD | [M-H-CH₄]⁻ | Methane (CH₄) |

| Data is illustrative of fragmentation patterns observed for related phenolic compounds. dphen1.com |

Advanced Spectroscopic and Diffraction Techniques (e.g., X-ray Crystallography, IR, UV-Vis)researchgate.netnih.govarizona.eduhmdb.ca

Beyond NMR and MS, other spectroscopic and diffraction methods have contributed to the comprehensive structural analysis of Baccharinol.

X-ray Crystallography: This powerful technique provides the most definitive three-dimensional structure of a molecule. wikipedia.orglibretexts.org By analyzing the diffraction pattern of X-rays passing through a crystal of the compound, scientists can determine the precise spatial arrangement of every atom. nih.gov While obtaining suitable crystals can be a challenge, a successful X-ray crystal structure analysis provides unambiguous proof of the molecular structure and stereochemistry. mdpi.com The crystal structures of related compounds, such as baccharinoid B7, have been determined, lending support to the structural assignments of Baccharinol. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds. For example, the presence of hydroxyl (-OH) and carbonyl (C=O) groups in Baccharinol can be confirmed by characteristic absorption bands in its IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying conjugated systems. The presence of chromophores, such as α,β-unsaturated ketones in some related toxins, can be detected by their characteristic absorption maxima in the UV-Vis spectrum. researchgate.netresearchgate.net

Confirmation of Baccharinol Absolute Stereochemistryresearchgate.netnih.gov

Determining the absolute stereochemistry, the precise three-dimensional arrangement of atoms at chiral centers, is crucial as different stereoisomers can have vastly different biological activities. For Baccharinol, this was achieved through a combination of techniques.

The conversion of Baccharinol and its diastereomer, Isobaccharinol, to a common intermediate demonstrated their epimeric relationship. researchgate.net Furthermore, chiroptical methods such as Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, can be used to assign the absolute configuration of chiral molecules. mdpi.com While single-crystal X-ray diffraction remains the gold standard for determining absolute stereochemistry, CD provides a valuable alternative when suitable crystals are unavailable. mdpi.comnumberanalytics.com

Computational Approaches in Baccharinol Structure Elucidationresearchgate.netresearchgate.net

In modern structural elucidation, computational methods are increasingly used to complement experimental data. nih.gov Techniques such as Density Functional Theory (DFT) calculations can be employed to predict the NMR and IR spectra of a proposed structure. researchgate.net By comparing these calculated spectra with the experimental data, researchers can gain confidence in their structural assignment.

Molecular modeling can also be used to explore the possible conformations of a molecule and to predict their relative energies. researchgate.net This is particularly useful for complex and flexible molecules like Baccharinol. These computational approaches, when used in conjunction with experimental data, provide a powerful toolkit for solving complex chemical structures.

Biosynthetic Pathways of Baccharinol

Identification of Natural Precursors in Baccharinol Biosynthesis

The biosynthesis of the complex baccharinol molecule begins with simple, fundamental building blocks. The ultimate precursor for the entire trichothecene (B1219388) skeleton is farnesyl pyrophosphate (FPP) , a central intermediate in the isoprenoid biosynthetic pathway. researchgate.netthieme-connect.de Through a series of enzymatic cyclizations and modifications, FPP is converted into the characteristic tricyclic core of trichothecenes.

A key structural component of baccharinol is the trichothecene alcohol, 8β-hydroxyverrucarol . researchgate.netresearchgate.net This is evident from hydrolysis experiments which break down baccharinol into this core structure and a dicarboxylic acid side chain. researchgate.netresearchgate.net

However, the most direct precursors to baccharinol are not synthesized by the plant itself but by soil fungi. The plant, Baccharis megapotamica, absorbs macrocyclic trichothecenes called roridins , which are produced by fungi of the Myrothecium species residing in the plant's root zone. thieme-connect.de These roridins are then transported within the plant and undergo biotransformation to yield baccharinoids, including baccharinol. thieme-connect.de Therefore, roridins serve as the immediate natural precursors for plant-mediated baccharinol synthesis.

Enzymatic Steps and Reaction Mechanisms in Baccharinol Formation

The formation of baccharinol is a multi-stage process involving enzymes from both a fungus and a plant. While the complete enzymatic sequence is not fully resolved, research on related trichothecenes provides a framework for the likely reaction mechanisms. researchgate.netresearchgate.net

The production of baccharinol is a clear example of xenobiotic metabolism in plants, contingent on the presence of specific fungal metabolites.

Fungal Synthesis of Roridins : Fungi belonging to the genus Myrothecium, which live in the soil around the roots of Baccharis plants, synthesize a variety of macrocyclic trichothecenes, including roridins. thieme-connect.de

Plant Uptake : The Baccharis plant absorbs these fungal-produced roridins from the soil through its root system. thieme-connect.de

Plant-Mediated Biotransformation : Once inside the plant, the roridins are subjected to the plant's enzymatic machinery. These enzymes carry out specific chemical modifications, transforming the roridins into a series of over 30 related cytotoxic compounds known as baccharinoids, one of which is baccharinol. thieme-connect.de This demonstrates a unique inter-kingdom metabolic pathway where a plant co-opts a fungal toxin and modifies it.

The conversion of the basic precursor, farnesyl pyrophosphate, into the final complex structure of baccharinol involves numerous putative enzymatic steps.

Formation of the Trichothecene Core : The biosynthesis is initiated by the cyclization of farnesyl pyrophosphate, catalyzed by a terpene cyclase, to form the parent trichothecene hydrocarbon, trichodiene (B1200196). This is followed by a series of oxygenation reactions, catalyzed by cytochrome P450 monooxygenases, to form the core alcohol, which in this case is a derivative of verrucarol (B1203745). researchgate.netmit.edu

Formation of the Macrocycle : The macrocyclic ring is formed by the esterification of the trichothecene core with a specific dicarboxylic acid. Intermediates known as trichoverrins are believed to be the precursors to the macrocyclic roridins and verrucarins. mit.edu Jarvis and coworkers demonstrated that feeding trichoverrins to Myrothecium verrucaria cultures resulted in the production of various verrucarins and roridins, supporting their role as key biosynthetic intermediates. mit.edu

Final Plant-Mediated Modifications : The final step is the plant-mediated conversion of a roridin (B1174069) precursor into baccharinol. Baccharinol (also known as Baccharin B4) possesses distinct structural features, including specific hydroxylations, such as a dihydroxyethyl group attached to the macrocyclic chain. mycocentral.eunih.gov These modifications are carried out by plant enzymes, likely hydroxylases and epoxidases, which recognize the roridin structure and catalyze specific transformations. thieme-connect.de Hydrolysis studies confirm that baccharinol is an ester of 8β-hydroxyverrucarol. researchgate.netresearchgate.net

Role of Fungal Metabolites in Plant-Mediated Baccharinol Production

Genetic Basis and Regulation of Baccharinol Biosynthetic Machinery

The genetic foundation for baccharinol synthesis is complex, spanning two different organisms: the fungus that produces the roridin precursor and the plant that modifies it.

Fungal Gene Clusters : In fungi like Fusarium and Myrothecium, the genes responsible for trichothecene biosynthesis are typically organized into contiguous gene clusters. researchgate.netresearchgate.net These clusters contain all the necessary genes for the pathway, including the terpene cyclase for trichodiene synthesis, various P450 monooxygenases for oxygenation steps, acetyltransferases, and regulatory proteins. The organization of these gene clusters can differ even between related fungal species, leading to the vast structural diversity seen in trichothecenes. researchgate.net

Plant Genetic Machinery : The genetic basis for the conversion of roridins to baccharinol within the Baccharis plant is less understood. This biotransformation would require a suite of plant genes encoding specific enzymes such as hydroxylases, epoxidases, or other modifying enzymes. The expression of these genes may be induced by the presence of the fungal roridins. Elucidating this plant-specific genetic machinery requires advanced techniques in plant genomics and transcriptomics. nih.gov The regulation is likely tied to the plant's defense mechanisms, as it involves processing a potent toxin.

Unelucidated Aspects and Challenges in Baccharinol Biosynthesis Research

Despite significant progress, several aspects of baccharinol biosynthesis remain unclear, and research in this area faces considerable challenges.

Incomplete Pathway Elucidation : The complete biosynthetic pathway, including all intermediates and the specific enzymes involved in both the fungal and plant stages, has not been fully mapped out. mycocentral.euresearchgate.netresearchgate.net The precise roridin precursor that is converted to baccharinol is not definitively known.

Identifying Plant Enzymes : A major challenge is the identification and characterization of the specific Baccharis plant enzymes responsible for modifying the roridin precursor. nih.gov Isolating these enzymes and their corresponding genes is difficult due to their likely low abundance and transient expression. nih.govmdpi.com

Regulatory Mechanisms : The regulation of this unique inter-kingdom metabolic pathway is a significant knowledge gap. How the plant senses the fungal metabolites and upregulates the specific biosynthetic genes for their conversion is unknown.

Complexity and Low Yield : The inherent complexity of the biosynthetic pathway and the low natural abundance of baccharinol and its precursors in both the fungus and the plant make their extraction and study challenging. nih.govnih.gov This also hinders efforts to produce larger quantities for detailed structural and biological studies.

Synthetic Challenges : The complex, stereochemically rich structure of baccharinol makes its total chemical synthesis exceptionally difficult, which in turn limits the ability to confirm proposed intermediates and study enzymatic mechanisms using synthetic probes. nih.gov

Total Synthesis and Synthetic Methodologies for Baccharinol and Analogs

Retrosynthetic Strategies for Baccharinol Total Synthesis

A retrosynthetic analysis is a foundational strategy in planning the synthesis of a complex molecule like Baccharinol. ias.ac.ine3s-conferences.org This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. researchgate.net For a macrocyclic trichothecene (B1219388) such as Baccharinol, a typical retrosynthesis would likely involve several key disconnections:

Macrocycle Disconnection: The large macrolide ring is a primary target for disconnection, typically at the ester linkage. This simplifies the molecule into two major fragments: the complex trichothecene core (a polycyclic alcohol) and a long-chain carboxylic acid precursor.

Trichothecene Core Simplification: The core itself, often a derivative of verrucarol (B1203745), would be further broken down. This might involve disconnecting key rings or simplifying stereocenter-rich regions, aiming for simpler chiral pool starting materials or precursors amenable to stereoselective construction. wikipedia.org

Side-Chain Precursor Strategy: The precursor to the macrocyclic chain would be disconnected into smaller, more manageable units.

While this represents a logical approach, specific retrosynthetic plans published for Baccharinol are not found in the surveyed literature.

Key Reaction Methodologies and Tactics in Baccharinol Chemical Synthesis

The construction of a molecule as complex as Baccharinol would necessitate a diverse toolkit of modern synthetic reactions. The key challenge lies in the formation of the macrocyclic ester (macrolactonization) and the stereocontrolled construction of the densely functionalized trichothecene nucleus. Methodologies for macrolactonization, transition metal-catalyzed cross-couplings, and various olefination reactions would be critical. science.govmdpi.com However, specific applications of these methods to Baccharinol's total synthesis have not been detailed in available reports.

Development of Stereoselective Synthetic Routes

Achieving the correct three-dimensional arrangement of atoms (stereochemistry) is paramount for synthesizing a biologically active natural product. The synthesis of Baccharinol would require highly stereoselective reactions to establish its multiple chiral centers. rsc.org Strategies employed for similar complex molecules include:

Substrate-Controlled Reactions: Using the existing stereocenters in a synthetic intermediate to direct the stereochemical outcome of subsequent reactions.

Auxiliary-Controlled Reactions: Temporarily attaching a chiral auxiliary to guide a reaction stereoselectively, which is then removed.

Catalyst-Controlled Reactions: Employing chiral catalysts to favor the formation of one stereoisomer over another. nih.govnih.govuva.es

Without published synthetic routes, the specific stereochemical challenges of Baccharinol and the methods developed to overcome them remain speculative.

Biomimetic Approaches to Baccharinol Synthesis

Biomimetic synthesis seeks to mimic nature's own synthetic pathways in the laboratory. researchgate.netnih.gov For macrocyclic trichothecenes, this could involve a late-stage enzymatic or chemically-induced cyclization that mirrors the proposed biosynthetic pathway where the macrocycle is formed. researchgate.netnih.govpkusz.edu.cn This approach can be highly efficient for constructing complex architectures. researchgate.net While the biosynthesis of trichothecenes is an area of active study, mdpi.com specific biomimetic total syntheses of Baccharinol have not been reported.

Semisynthetic Modifications and Analog Design of Baccharinol

Semisynthesis, which involves chemically modifying a natural product isolated from its source, is a common strategy to produce analogs for structure-activity relationship (SAR) studies. Given that Baccharinol belongs to a class of compounds with potent biological activities, it is plausible that semisynthetic derivatives have been created to explore their therapeutic potential. This could involve modifying functional groups on the trichothecene core or the macrocycle to tune activity and toxicity. However, specific literature detailing the creation and biological evaluation of Baccharinol analogs is scarce.

Challenges and Innovations in Baccharinol Total Synthesis

The total synthesis of any macrocyclic trichothecene is a formidable challenge due to:

Stereochemical Complexity: The high density of stereocenters in the core structure.

Macrocyclization: Forming the large, often strained, macrolide ring can be difficult and low-yielding.

Functional Group Compatibility: The molecule contains sensitive functional groups, such as the epoxide, that must be preserved throughout a long synthetic sequence. nih.gov

Innovations required to overcome these hurdles would likely involve the development of novel, highly selective reactions and efficient, convergent synthetic strategies. asm.org While the field of total synthesis has seen remarkable progress, the specific application of these innovations to complete a synthesis of Baccharinol is not yet a matter of public record.

Molecular and Cellular Biological Activities of Baccharinol

Impact on Eukaryotic Cellular Protein Synthesis

Baccharinol is a recognized inhibitor of protein synthesis in eukaryotic organisms. oup.comnih.gov This inhibition is a key mechanism underlying its cytotoxic properties. The compound specifically targets the translation process, which is the cellular machinery responsible for synthesizing proteins based on messenger RNA (mRNA) templates.

Research indicates that baccharinol's primary mode of action is the inhibition of the elongation step of translation. oup.comnih.gov The process of translation is broadly divided into initiation, elongation, and termination. Baccharinol does not appear to affect the initiation phase, where ribosomes assemble on the mRNA. nih.gov Instead, it interferes with the subsequent elongation cycle, where the ribosome moves along the mRNA, reading codons and adding amino acids to the growing polypeptide chain. oup.com This specific disruption of elongation effectively halts the production of new proteins. oup.comnih.gov

The inhibitory effect of baccharinol on translation is achieved through its direct interaction with the eukaryotic ribosome, specifically targeting the large 60S subunit. nih.govnih.gov The ribosome is composed of two main subunits, the small (40S) and large (60S) subunits, which work together to synthesize proteins. mdpi.com Baccharinol is thought to bind to the peptidyl transferase center (PTC) on the 60S subunit. nih.govd-nb.info The PTC is a critical functional site responsible for catalyzing the formation of peptide bonds between amino acids. By binding to or near this center, baccharinol disrupts its enzymatic activity, thereby preventing the extension of the polypeptide chain and causing a halt in protein synthesis. nih.govd-nb.info

Inhibition of Translation Elongation

Modulation of Cellular Proliferation and Apoptosis Pathways

Baccharinol demonstrates significant antiproliferative activity, which is its ability to inhibit cell growth and division. researchgate.net This has been observed in studies using various cell lines, including its potent cytotoxic activity against human nasopharynx carcinoma (KB) cells. ufmg.br

This antiproliferative effect is intrinsically linked to the induction of apoptosis, or programmed cell death. researchgate.netnih.gov Apoptosis is a highly regulated cellular process essential for removing damaged or unwanted cells. rockland.commdpi.com It can be triggered by various cellular stresses, including the inhibition of protein synthesis. nih.gov By halting protein production, baccharinol can induce a stress response within the cell that activates apoptotic signaling pathways. researchgate.net These pathways involve a cascade of molecular events, often culminating in the activation of caspases, which are proteases that execute the final stages of cell death by degrading key cellular components. rockland.commdpi.com The balance between pro-apoptotic and anti-apoptotic proteins, such as those in the Bcl-2 family, is crucial in determining a cell's fate, and this balance can be shifted towards apoptosis by compounds like baccharinol. mdpi.comlibretexts.org

Immunomodulatory and Anti-inflammatory Actions at the Molecular Level

Beyond its effects on protein synthesis and cell viability, baccharinol exhibits immunomodulatory and anti-inflammatory properties. rsdjournal.org These actions are mediated through its interference with key signaling molecules and pathways that drive inflammatory responses.

A primary target of baccharinol's anti-inflammatory action is the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a crucial transcription factor that controls the expression of numerous genes involved in inflammation. sinobiological.com In its inactive state, NF-κB is held in the cytoplasm. Upon stimulation by pro-inflammatory signals, it is activated and moves into the nucleus to switch on inflammatory genes. Some compounds from the Baccharis genus, to which baccharinol belongs, have been shown to inhibit NF-κB activation. nih.gov

Additionally, baccharinol can modulate the mitogen-activated protein kinase (MAPK) signaling pathways. abcam.comgenome.jp The MAPK family includes key kinases like ERK, JNK, and p38, which are involved in regulating cellular processes such as proliferation, apoptosis, and the inflammatory response. abcam.comnih.gov These pathways are activated by a variety of extracellular stimuli and play a critical role in transducing these signals to elicit a cellular response. nih.govwikipedia.org By interfering with the phosphorylation and activation of these kinases, baccharinol can dampen the downstream inflammatory signaling. abcam.com

Table 1: Summary of Baccharinol's Molecular and Cellular Activities

| Biological Process | Specific Effect of Baccharinol | Molecular Target/Pathway |

|---|---|---|

| Protein Synthesis | Inhibition of translation elongation | 60S ribosomal subunit, Peptidyl Transferase Center (PTC) |

| Cellular Proliferation | Inhibition of cell growth | Induction of apoptosis |

| Apoptosis | Induction of programmed cell death | Cellular stress response, Caspase activation |

| Inflammation | Suppression of inflammatory response | NF-κB signaling pathway, MAPK signaling pathway |

The interference with NF-κB and MAPK signaling cascades by baccharinol and related compounds leads to the regulation of cytokine expression. nih.govnih.gov Cytokines are small proteins that are critical for cell signaling in the immune system; they include interleukins (IL) and tumor necrosis factor-alpha (TNF-α), which are key mediators of inflammation. nih.govnih.govfrontiersin.org

By inhibiting the transcription factors that control the production of these inflammatory mediators, compounds from the Baccharis genus can effectively reduce the expression and release of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. nih.govnih.govajol.info This suppression of cytokine production is a cornerstone of the anti-inflammatory effects observed with these natural compounds. scienceopen.com

Table 2: Compounds Mentioned in the Article

| Compound Name |

|---|

| Baccharinol |

| Interleukin-1beta (IL-1β) |

| Interleukin-6 (IL-6) |

Interference with Pro-inflammatory Signaling Cascades (e.g., NF-κB, MAPK)

Antimicrobial Efficacy Against Pathogenic Microorganisms (Preclinical/In Vitro Studies)

Baccharinol belongs to the baccharinoid group of macrocyclic trichothecenes, a class of compounds recognized for their biological activities, including antimicrobial properties. bultox.com Preclinical and in vitro studies have shown that trichothecenes, as a group, exhibit inhibitory effects against a range of pathogenic microorganisms. This activity is particularly noted against Gram-positive bacteria. oup.com The broader family of trichothecene (B1219388) mycotoxins is known to be produced by various fungi and can be absorbed by plants, leading to their presence in plant tissues. mdpi.com

Research on the antimicrobial effects of extracts from various Baccharis species has demonstrated activity against several bacterial strains, though these studies often assess complex extracts rather than isolated compounds like Baccharinol. nih.govfrontiersin.org For instance, essential oils from Baccharis dracunculifolia have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. nih.govfrontiersin.org While these findings highlight the antimicrobial potential within the Baccharis genus, specific data quantifying the minimum inhibitory concentration (MIC) of pure Baccharinol against a wide panel of pathogenic bacteria are not extensively detailed in the reviewed literature. The general toxicity of trichothecenes has been a limiting factor in their development as therapeutic agents. msdvetmanual.com

Effects on Bacterial Cell Membrane Integrity

The mechanism by which Baccharinol and other trichothecenes exert their antimicrobial effects involves interaction with cellular structures. Trichothecenes are amphipathic molecules, a characteristic that allows them to passively diffuse across cell membranes. mdpi.comwikipedia.org This ability to penetrate the lipid bilayer is a critical first step for interacting with intracellular targets.

However, while the ability to cross the cell membrane is established, direct disruption of bacterial membrane integrity is not identified as the primary mechanism of bactericidal action for this class of compounds. mdpi.comnih.gov The primary toxic effects are attributed to actions on intracellular targets rather than causing widespread membrane lysis, which is a mechanism for some other classes of antibiotics like polymyxins. lumenlearning.com While high concentrations of certain antimicrobial agents can lead to membrane damage, the specific action of Baccharinol is more targeted. At the cellular level, trichothecenes are known to affect membrane integrity in mammalian cells, but the detailed mechanism and consequences specifically for bacterial membranes remain a less explored area compared to their other biological effects. mdpi.com

Inhibition of Microbial Metabolism

The most well-documented antimicrobial mechanism of action for Baccharinol and other trichothecenes is the potent inhibition of microbial metabolism, specifically by halting protein synthesis. msdvetmanual.commdpi.comnih.gov This is a critical metabolic process necessary for bacterial growth and reproduction. wikipedia.org

The specific molecular target is the ribosome, the cellular machinery responsible for translating mRNA into protein. sigmaaldrich.comdiva-portal.org Baccharinol, like other trichothecenes, binds to the ribosomal subunits. msdvetmanual.commdpi.com Studies on trichothecenes indicate they bind to the peptidyl transferase center of the large ribosomal subunit (the 60S subunit in eukaryotes). mdpi.com This action inhibits the elongation step of protein synthesis, effectively stopping the polypeptide chain from growing. mdpi.comnih.gov By blocking this fundamental pathway, Baccharinol can exert a bacteriostatic or, at higher concentrations, bactericidal effect. uomus.edu.iq This inhibition of a core metabolic process underscores the potent biological activity of the compound. nih.govnih.gov

Other Noteworthy Preclinical Biological Activities (e.g., Antiviral, Antimalarial, Antitumor in vitro)

Beyond its antimicrobial properties, Baccharinol has demonstrated a range of other significant biological activities in preclinical and in vitro models, including antiviral, antimalarial, and potent antitumor effects.

Antiviral Activity Baccharinol has been identified as possessing antiviral activity. ebovir.casymbiopharma.comsymbiopharma.comnih.gov Its mechanism as a protein synthesis inhibitor is relevant here, as viruses rely on the host cell's ribosomal machinery to replicate. nih.govnih.gov By inhibiting eukaryotic protein synthesis, Baccharinol can effectively suppress viral propagation. This broad-spectrum activity against fundamental cellular processes makes it a subject of interest in antiviral research.

Antimalarial Activity The macrocyclic trichothecene class, to which Baccharinol belongs, has been evaluated for activity against the malaria parasite, Plasmodium falciparum. nih.govfrontiersin.orgmmv.orgnih.gov The need for new antimalarial drugs with novel mechanisms of action is critical due to widespread drug resistance. The unique structure and mode of action of compounds like Baccharinol make them potential candidates for further investigation in this area.

Antitumor in vitro Activity Among the most pronounced biological activities of Baccharinol is its potent cytotoxicity against various cancer cell lines in in vitro studies. nih.govsemanticscholar.orgmdpi.commdpi.comresearchgate.netmdpi.comfrontiersin.orgmdpi.comompj.org Research has shown that Baccharinol and the related compound Baccharin exhibit powerful cytotoxic effects. sci-hub.st

Early studies identified Baccharinol as having significant in vitro activity against cells from human nasopharyngeal carcinoma (KB cell line) and in vivo against murine P388 leukemia. sci-hub.st The mechanism underlying this antitumor effect is linked to its primary action as an inhibitor of protein synthesis, a process on which rapidly proliferating cancer cells are highly dependent. msdvetmanual.com

Interactive Data Table: Summary of In Vitro Antitumor Activity of Baccharinoids

| Compound | Cell Line | Cancer Type | Reported Activity |

|---|---|---|---|

| Baccharinol | KB | Nasopharyngeal Carcinoma | Potent Cytotoxicity sci-hub.st |

| Baccharinol | P388 | Murine Leukemia | Significant Antileukemic Activity sci-hub.st |

| Baccharin | KB | Nasopharyngeal Carcinoma | Potent Cytotoxicity sci-hub.st |

| Baccharin | P388 | Murine Leukemia | Significant Antileukemic Activity sci-hub.st |

Mechanisms of Action of Baccharinol at the Molecular Level

Identification of Specific Molecular Targets of Baccharinol

Baccharinol's cytotoxicity is rooted in its ability to interact with and disrupt the function of essential cellular components. Research has identified the ribosome as a primary target, with specific interactions leading to the cessation of protein production. Additionally, studies on related compounds suggest potential interactions with key enzymes involved in cellular metabolism and DNA topology.

Baccharinol, like other macrocyclic trichothecenes, is a potent inhibitor of eukaryotic protein synthesis. nih.govnih.gov Its mechanism of action involves binding to the large (60S) ribosomal subunit. nih.govnih.gov This interaction physically obstructs the intricate process of translation, the cellular mechanism for synthesizing proteins from messenger RNA (mRNA) templates.

The specific binding site for Baccharinol is within the peptidyl transferase center (PTC) of the 60S ribosomal subunit. nih.govwikipedia.orgnih.gov The PTC is a highly conserved region of ribosomal RNA (rRNA) responsible for catalyzing the formation of peptide bonds between amino acids, the building blocks of proteins. wikipedia.orgnih.gov By binding to the A-site of the PTC, Baccharinol is thought to interfere with the accommodation of aminoacyl-tRNA, thereby preventing the elongation of the growing polypeptide chain. nih.gov This leads to a stall in protein synthesis, ultimately triggering cellular stress and apoptosis.

Table 1: Ribosomal Interactions of Baccharinol

| Target Site | Ribosomal Subunit | Specific Location | Consequence of Binding |

|---|

While the primary target of Baccharinol is the ribosome, evidence suggests that it and related compounds can also inhibit the activity of other crucial enzymes.

ATPases: Baccharinoids, the class of compounds to which Baccharinol belongs, have been shown to be inhibitors of vacuolar H+-ATPase (V-ATPase). bultox.com V-ATPases are proton pumps responsible for acidifying intracellular compartments like lysosomes and endosomes, a process vital for protein degradation, receptor recycling, and other cellular functions. Inhibition of V-ATPase disrupts these processes, contributing to cellular toxicity. The mechanism involves BafA1, a known V-ATPase inhibitor, which binds to the V-ATPase complex and inhibits H+ translocation, leading to an increase in the pH of these acidic compartments. invivogen.comresearchgate.net While Baccharinoids are noted as V-ATPase inhibitors, specific studies detailing the direct inhibitory profile and potency of Baccharinol on various ATPase subtypes are limited.

DNA Topoisomerase: Some studies have listed Baccharinol among other cytotoxic compounds, including known DNA topoisomerase inhibitors. nih.gov DNA topoisomerases are essential enzymes that manage the topological state of DNA during replication, transcription, and recombination. nih.gov Inhibitors of these enzymes can trap the topoisomerase-DNA complex, leading to DNA strand breaks and cell death. nih.gov However, direct experimental evidence from in vitro assays specifically demonstrating the inhibition of DNA topoisomerase I or II by Baccharinol is not extensively documented in the available literature. nih.govnih.gov

Table 2: Enzyme Inhibition Profile of Baccharinol and Related Compounds

| Enzyme | Class | Documented Effect | Note |

|---|---|---|---|

| Vacuolar H+-ATPase | Hydrolase | Inhibition by Baccharinoids. bultox.com | Disrupts acidification of intracellular compartments. invivogen.comresearchgate.net |

Ribosomal Binding Sites and Interactions

Receptor-Ligand Interactions and Signal Transduction Modulation

The interaction of small molecules with cellular receptors is a key mechanism for initiating or altering signal transduction pathways, which govern a multitude of cellular processes including proliferation, differentiation, and apoptosis. nih.govnih.govrnceus.comphysio-pedia.com

While Baccharinol's primary mechanism is the direct inhibition of protein synthesis, its downstream effects can modulate various signaling pathways. The arrest of protein synthesis is a significant cellular stressor that can trigger stress-activated protein kinase (SAPK) pathways, such as the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways. collaborativedrug.com These pathways, in turn, can lead to the activation of apoptotic cascades.

Direct binding of Baccharinol to specific cell surface or intracellular receptors to initiate these signaling events has not been clearly established. nih.govnih.govoncodesign-services.com It is more likely that the modulation of signal transduction is a secondary consequence of the primary insult of protein synthesis inhibition. For instance, the accumulation of unfolded proteins due to translational arrest can activate the unfolded protein response (UPR), a complex signaling network aimed at restoring cellular homeostasis or, if the stress is too severe, inducing apoptosis.

Gene Expression and Proteomic Alterations Induced by Baccharinol

The inhibition of protein synthesis by Baccharinol inherently leads to profound alterations in the cellular proteome. nih.gov The most immediate effect is a global downregulation of protein levels. However, the cellular response to this stress involves complex changes in gene expression as the cell attempts to mitigate the damage and decide its fate. wikipedia.orgnih.gov

Studies on other protein synthesis inhibitors have shown that the arrest of translation can paradoxically lead to the increased expression of certain stress-response genes. This can occur through mechanisms such as the preferential translation of mRNAs with internal ribosome entry sites (IRES) or the stabilization of specific transcripts. Genes involved in apoptosis (e.g., caspases), cell cycle arrest (e.g., p21), and stress responses (e.g., heat shock proteins) are often among those whose expression is modulated. nih.gov

Structure-Activity Relationship (SAR) Studies for Baccharinol's Biological Activities

The biological activity of Baccharinol is intrinsically linked to its complex chemical structure. Structure-activity relationship (SAR) studies aim to identify the specific chemical moieties responsible for a molecule's biological effects, which can guide the design of new, more potent, or selective analogs. collaborativedrug.comresearchgate.nettubitak.gov.trresearchgate.net

For macrocyclic trichothecenes in general, several structural features are known to be crucial for their cytotoxic activity:

The 12,13-Epoxide Ring: This functional group is considered essential for the biological activity of trichothecenes. It is believed to be involved in the covalent interaction with the ribosomal target.

The Macrocyclic Ester Bridge: The macrocycle that links the C-4 and C-15 positions of the trichothecene (B1219388) core significantly enhances cytotoxicity compared to non-macrocyclic trichothecenes. This macrocycle likely plays a role in the correct positioning and orientation of the molecule within the ribosomal binding pocket.

Hydroxyl and Acetoxy Groups: The presence and position of hydroxyl and acetoxy groups on the trichothecene skeleton can modulate the compound's activity, likely by influencing its solubility, membrane permeability, and interactions with the target site.

Analytical and Isolation Methodologies for Baccharinol

Extraction Techniques from Natural Sources

The initial step in isolating Baccharinol involves its extraction from the plant matrix, primarily from species such as Baccharis megapotamica and Baccharis coridifolia. researchgate.net The choice of extraction method and solvent is critical to maximize the yield of Baccharinol while minimizing the co-extraction of interfering compounds.

Commonly employed techniques include:

Soxhlet Extraction: This continuous extraction method is effective for exhaustive extraction using organic solvents. For instance, the aerial parts of Baccharis species can be dried, ground, and then extracted with a solvent like dichloromethane (B109758) in a Soxhlet apparatus. scispace.com

Maceration: This simple technique involves soaking the plant material in a solvent at room temperature for an extended period. slideshare.net Dichloromethane has been used for the initial extraction of compounds from Baccharis species. scispace.comnih.gov

Sequential Extraction: To separate compounds based on polarity, a sequential extraction protocol is often used. This may start with a non-polar solvent to remove lipids and other non-polar constituents, followed by extraction with solvents of increasing polarity, such as acetone (B3395972) or ethanol, to isolate compounds like Baccharinol. researchgate.net

The selection of the solvent system is a critical factor. Dichloromethane is frequently used for the initial extraction of Baccharinol and related compounds from Baccharis species. scispace.comnih.gov Methanol (B129727) is another common solvent, sometimes used in sequence after a less polar solvent. scispace.comnih.gov The efficiency of the extraction can be influenced by various factors, including the particle size of the plant material, the solvent-to-solid ratio, extraction time, and temperature. researchgate.netnih.gov

| Technique | Typical Solvents | Key Considerations | References |

|---|---|---|---|

| Soxhlet Extraction | Dichloromethane, Methanol | Continuous and exhaustive extraction, but can be time-consuming and may degrade thermolabile compounds. | scispace.com |

| Maceration | Dichloromethane, Ethanol | Simple and requires minimal equipment, but may be less efficient than other methods. | slideshare.netnih.gov |

| Sequential Extraction | Hexane (B92381), Dichloromethane, Methanol | Allows for fractionation of the extract based on polarity, which can simplify subsequent purification steps. | nih.govresearchgate.net |

Chromatographic Techniques for Baccharinol Isolation and Purification

Following extraction, the crude extract, which is a complex mixture of numerous compounds, must be subjected to chromatographic separation to isolate pure Baccharinol. edubirdie.com

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the final purification and quantification of Baccharinol. nih.gov Reversed-phase HPLC, using a C18 column, is commonly employed. researchgate.net The mobile phase typically consists of a mixture of water and an organic solvent like methanol or acetonitrile, often with a gradient elution to achieve optimal separation. researchgate.netnih.gov

Ultra-High-Performance Liquid Chromatography (UHPLC) offers higher resolution and faster analysis times compared to conventional HPLC due to the use of smaller particle size columns (typically sub-2 µm). nih.gov This can be particularly advantageous for separating complex mixtures of closely related trichothecenes.

Preparative HPLC is the method of choice for isolating pure compounds in sufficient quantities for further analysis. nih.gov

Column Chromatography (CC) is a fundamental and widely used technique for the initial fractionation of crude plant extracts. edubirdie.comchromtech.com The stationary phase is typically silica (B1680970) gel, and the mobile phase is a solvent system of increasing polarity, such as a gradient of hexane and ethyl acetate (B1210297). nih.govresearchgate.net Fractions are collected and analyzed, often by Thin-Layer Chromatography (TLC), to identify those containing Baccharinol. umich.edu Flash chromatography, a variation of column chromatography that uses pressure to speed up the solvent flow, is also a convenient method for preparative separation. chromtech.comrochester.edu

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of column chromatography separations and for preliminary analysis of fractions. umich.edulibretexts.org It is a rapid and cost-effective method to determine the presence of Baccharinol in different fractions by comparing the retention factor (Rf) value with that of a known standard. reachdevices.com Silica gel plates are commonly used, and the separated compounds are visualized under UV light or by spraying with a suitable staining reagent. umich.edu

| Technique | Stationary Phase | Typical Mobile Phase | Primary Application | References |

|---|---|---|---|---|

| HPLC/UHPLC | Reversed-phase (e.g., C18) | Water/Methanol or Water/Acetonitrile gradients | Final purification, quantification, and analysis. | nih.govnih.govresearchgate.net |

| Column Chromatography (CC) | Silica gel | Hexane/Ethyl acetate gradients | Initial fractionation of crude extracts. | nih.govedubirdie.comchromtech.com |

| Thin-Layer Chromatography (TLC) | Silica gel | Hexane/Ethyl acetate | Monitoring CC fractions and purity assessment. | umich.edulibretexts.orgreachdevices.com |

High-Performance Liquid Chromatography (HPLC) and Ultra-HPLC (UHPLC)

Spectrometric Characterization Methods for Baccharinol Detection and Quantification

Once isolated, the identity and purity of Baccharinol are confirmed using various spectrometric techniques.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. wikipedia.org When coupled with liquid chromatography (LC-MS), it allows for the separation and detection of individual components in a mixture. creative-proteomics.com

Tandem mass spectrometry (MS/MS), often performed as LC-MS/MS, provides even greater specificity and structural information. nih.gov In this technique, a precursor ion (in this case, the molecular ion of Baccharinol) is selected, fragmented, and the resulting product ions are analyzed. measurlabs.com This fragmentation pattern serves as a "fingerprint" for the molecule, allowing for its unambiguous identification and quantification, even in complex biological matrices. creative-proteomics.comnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including Baccharinol. jeolusa.com It provides detailed information about the chemical environment of individual atoms within a molecule. analis.com.my

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. emerypharma.com

¹³C NMR (Carbon NMR): This provides information about the different types of carbon atoms in the molecule. emerypharma.com

2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, ultimately allowing for the complete assignment of the complex structure of Baccharinol. analis.com.my

The combination of these NMR techniques is crucial for confirming the identity and establishing the purity of the isolated Baccharinol. analis.com.myarizona.edu

| Technique | Information Obtained | Application | References |

|---|---|---|---|

| Mass Spectrometry (MS) | Molecular weight and elemental composition. | Initial identification and confirmation of molecular formula. | wikipedia.org |

| Tandem MS (LC-MS/MS) | Structural information from fragmentation patterns. | Unambiguous identification and quantification in complex mixtures. | creative-proteomics.comnih.govmeasurlabs.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D) | Detailed structural connectivity and stereochemistry. | Complete structure elucidation and confirmation of purity and identity. | jeolusa.comanalis.com.myarizona.edu |

Mass Spectrometry (MS) and Tandem MS (LC-MS/MS)

Advanced Hyphenated Techniques in Baccharinol Analysis

The structural elucidation and quantification of Baccharinol in complex matrices, such as plant extracts, necessitate powerful analytical methods. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable tools in this regard. actascientific.comrjpn.org They provide enhanced sensitivity, specificity, and a wealth of structural information from a single analysis. slideshare.netajrconline.org

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a cornerstone technique for analyzing non-volatile and thermally labile compounds like Baccharinol. actascientific.com It combines the superior separation capabilities of High-Performance Liquid Chromatography (HPLC) with the sensitive and specific detection of mass spectrometry. ajrconline.orgmeasurlabs.com In the context of Baccharinol analysis, HPLC first separates the compound from other metabolites in the crude extract based on its polarity. The eluted compound then enters the mass spectrometer, where it is ionized.

Tandem mass spectrometry (LC-MS/MS) offers an additional layer of structural information. nih.gov After initial ionization, a specific ion corresponding to Baccharinol can be selected, fragmented, and the resulting fragment ions analyzed. This process provides a unique fragmentation pattern that serves as a structural fingerprint, enabling highly confident identification and quantification, even at trace levels. nih.gov This is particularly useful for distinguishing Baccharinol from its closely related isomers, such as Isobaccharinol. researchgate.net The technique is widely applied in analyzing various small molecules in complex biological samples. bioxpedia.commdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS)

For compounds that are volatile or can be made volatile through derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool. actascientific.com While Baccharinol itself is a polar, high-molecular-weight compound not ideally suited for direct GC analysis, derivatization can make it amenable to this technique. actascientific.com GC-MS offers exceptional chromatographic resolution, separating components of a mixture with high efficiency before they are identified by the mass spectrometer. notulaebotanicae.ro The structural elucidation of Baccharinol's hydrolysis products has been accomplished using GC-MS, demonstrating its utility in the analysis of its core structure. researchgate.net The analysis of extracts from various Baccharis species has also been performed using GC-MS to identify a range of secondary metabolites. researchgate.net

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

LC-NMR directly links HPLC separation with Nuclear Magnetic Resonance (NMR) spectroscopy, providing comprehensive structural data of the analyte in solution without the need for prior isolation. slideshare.netslideshare.netwisdomlib.org This technique is arguably the most powerful for the unambiguous structure elucidation of novel compounds from complex mixtures. mdpi.comiosrphr.org After the HPLC system separates the components of an extract, the eluted peaks can be directed into the NMR spectrometer. semanticscholar.org

There are several modes of operation, including on-flow (continuous measurement), stopped-flow (halting the flow to analyze a specific peak), and loop storage. slideshare.netwisdomlib.org For a compound like Baccharinol, the stopped-flow mode would be particularly advantageous. When the detector (e.g., UV) indicates the elution of the target compound, the chromatographic flow is paused, and the peak is trapped within the NMR flow cell. This allows for the acquisition of detailed one- and two-dimensional NMR spectra (e.g., ¹H, ¹³C, COSY, HSQC, HMBC), which are critical for determining the complex stereochemistry and connectivity of the macrocyclic trichothecene (B1219388) structure. iosrphr.org This capability is invaluable for differentiating between isomers like Baccharinol and Isobaccharinol. researchgate.net

Table 1: Summary of Hyphenated Techniques in Baccharinol Analysis

| Technique | Principle | Application to Baccharinol Analysis | Advantages |

|---|---|---|---|

| LC-MS/MS | Combines HPLC separation with tandem mass spectrometry detection. ajrconline.orgnih.gov | Identification and quantification in crude extracts; differentiation from isomers based on mass and fragmentation patterns. researchgate.net | High sensitivity and specificity; suitable for non-volatile and thermally unstable compounds. actascientific.commeasurlabs.com |

| GC-MS | Couples gas chromatography separation with mass spectrometry detection. actascientific.com | Analysis of volatile derivatives or hydrolysis products for structural confirmation. researchgate.net | High resolution and established libraries for identification. notulaebotanicae.ro |

| LC-NMR | Integrates HPLC separation directly with NMR spectroscopy. slideshare.netmdpi.com | Complete, unambiguous structure elucidation of Baccharinol directly from fractions without isolation; determination of stereochemistry. | Provides detailed structural information; non-destructive. iosrphr.org |

Bioassay-Guided Fractionation Strategies for Baccharinol Discovery

The discovery of Baccharinol is a prime example of bioassay-guided fractionation, a cornerstone strategy in natural product chemistry for isolating new, biologically active compounds. researchgate.netnih.gov This method involves a systematic process of separating a complex mixture, such as a plant extract, into progressively simpler fractions, with each step being guided by a specific biological assay. researchgate.netnih.gov

The initial discovery of Baccharinol and its related compounds was driven by their potent antileukemic activity. researchgate.net The process begins with the preparation of a crude extract from the plant source, typically Baccharis megapotamica or Baccharis coridifolia. researchgate.net This crude extract is then subjected to a biological assay (e.g., a cytotoxicity assay against cancer cell lines).

If the crude extract shows significant activity, it is then fractionated using chromatographic techniques. sciensage.info This typically starts with column chromatography over a stationary phase like silica gel, eluting with a solvent gradient of increasing polarity. nih.gov This process separates the crude extract into several primary fractions. Each of these fractions is then tested again in the bioassay.

The fraction(s) that exhibit the highest activity are selected for further separation. scirp.org This iterative process of fractionation and bioassay is repeated, employing more refined chromatographic methods like High-Performance Liquid Chromatography (HPLC) in subsequent stages. nih.gov With each step, the chemical complexity of the active fraction is reduced, leading to the enrichment of the compound responsible for the biological effect. nih.gov This continues until a pure, active compound is isolated. researchgate.net Once isolated, the pure compound's structure is determined using spectroscopic methods like NMR and MS, leading to the identification of Baccharinol. researchgate.net

Table 2: General Steps in Bioassay-Guided Fractionation for Baccharinol

| Step | Action | Description | Outcome |

|---|---|---|---|

| 1. Extraction | Solvent extraction of Baccharis plant material. | Aerial parts of the plant are treated with a suitable solvent (e.g., dichloromethane, methanol) to create a crude extract containing a complex mixture of metabolites. nih.govscispace.com | Crude plant extract. |

| 2. Initial Bioassay | The crude extract is tested for biological activity. | The extract is screened for a specific effect, such as cytotoxicity against P-388 leukemia cells. researchgate.net | Confirmation of biological activity in the crude extract. |

| 3. Primary Fractionation | Separation of the crude extract via column chromatography. | The extract is passed through a silica gel column, eluting with solvents of increasing polarity to yield multiple fractions. sciensage.infonih.gov | A series of fractions with reduced chemical complexity. |

| 4. Guided Bioassay | Each fraction is tested for biological activity. | The same bioassay is used to identify which of the new fractions contains the active compound(s). researchgate.net | Identification of the "active fraction(s)". |

| 5. Iterative Purification | The active fraction is subjected to further chromatographic separation (e.g., HPLC). | The process of fractionation and bioassay is repeated on the most active fraction to further purify the target compound. nih.govscirp.org | Increasingly pure fractions, leading to the isolation of a single bioactive compound. |

| 6. Structure Elucidation | The pure, active compound is analyzed. | Spectroscopic techniques (NMR, MS, IR) are used to determine the chemical structure of the isolated compound. researchgate.net | Identification of the compound as Baccharinol. |

Distribution, Occurrence, and Ecological Roles of Baccharinol

Natural Sources and Geographic Distribution of Baccharinol-Producing Organisms

Baccharinol and its related compounds, known as baccharinoids, are not widely distributed. Their known natural origins are confined to specific plant and fungal genera.

The principal natural sources of Baccharinol are plants belonging to the genus Baccharis, a large group in the aster family (Asteraceae). wikipedia.org However, not all Baccharis species produce these compounds. Research has identified a small number of species as the primary hosts. Specifically, about 40 different macrocyclic trichothecenes have been isolated from just three species: Baccharis coridifolia, Baccharis megapotamica, and Baccharis artemisioides. researchgate.net These compounds include Baccharinol, Isobaccharinol, and Isobaccharin. arizona.edu

The geographic distribution of these Baccharinol-producing plants is concentrated in South America. Baccharis coridifolia and B. megapotamica are notable causes of livestock poisoning in southern Brazil, Uruguay, Argentina, and Paraguay. researchgate.net Baccharis artemisioides is found in a specific region of Argentina. researchgate.net A survey of more than 20 other Baccharis species from Brazil did not detect the presence of these toxins, highlighting the exclusivity of their production within the genus. researchgate.net

Table 1: Primary Plant Hosts of Baccharinol and Their Geographic Distribution

| Plant Species | Geographic Distribution |

|---|---|

| Baccharis coridifolia | Southern Brazil, Uruguay, Argentina, Paraguay researchgate.net |

| Baccharis megapotamica | Southern Brazil, Uruguay, Argentina, Paraguay researchgate.netresearchgate.net |

The chemistry of Baccharinol is intimately linked to fungi, as trichothecenes are well-known mycotoxins. Fungi of the genus Myrothecium are prolific producers of various macrocyclic trichothecenes, such as roridins and verrucarins, which are structurally related to baccharinoids. researchgate.netekb.eg Species like Myrothecium roridum and Myrothecium verrucaria are known to synthesize these compounds. researchgate.net These fungi are common worldwide as saprophytes in soil and as plant pathogens on a wide variety of hosts. pensoft.netwikipedia.org

Initially, it was hypothesized that the trichothecenes found in Baccharis plants were not produced by the plant itself but were sequestered from soil fungi, such as Myrothecium species. researchgate.net However, current evidence suggests that while endophytic fungi in these plants synthesize simple trichothecenes, the complex macrocyclic trichothecenes, including Baccharinol, are produced by the plants themselves. researchgate.net

Table 2: Fungal Species Associated with Structurally Similar Compounds

| Fungal Species | Associated Compounds | Geographic Distribution |

|---|---|---|

| Myrothecium roridum | Myrotoxins, Roridins | Worldwide researchgate.netpensoft.net |

Primary Plant Hosts (e.g., Baccharis species)

Ecological Significance of Baccharinol in Plant-Environment Interactions

Secondary metabolites like Baccharinol play a crucial role in how a plant interacts with its environment. nih.gov The potent toxicity of these compounds suggests their primary ecological function is defense. The well-documented cases of fatal poisoning in cattle, horses, and sheep that consume B. coridifolia or B. megapotamica underscore its effectiveness as a defense mechanism against large herbivores. researchgate.net

Beyond herbivore defense, research points to a more complex ecological role related to plant reproduction. In Baccharis coridifolia, the biosynthesis of related toxins, the roridins, appears to be connected to the plant's pollination process. researchgate.net High concentrations of these toxins are found almost exclusively in the seeds resulting from intraspecific pollination, and the levels increase as the seeds mature. researchgate.net This suggests the compound may play a role in protecting the seeds from predation or microbial attack, thereby ensuring reproductive success. The use of the related fungus Myrothecium verrucaria as a biopesticide against nematodes and weeds further highlights the powerful biological activity of these compounds in an ecological context. wikipedia.org

Chemotaxonomic Implications of Baccharinol Presence

Chemotaxonomy is the classification of organisms based on their chemical constituents. The presence of highly specialized secondary metabolites can serve as a powerful marker for defining evolutionary relationships between species. The existence of Baccharinol and related macrocyclic trichothecenes has significant chemotaxonomic implications for the large and complex Baccharis genus, which comprises over 400 species. researchgate.net

The fact that these toxins have been found in only a few closely related species (B. coridifolia, B. megapotamica, B. artemisioides) and were absent in a survey of over 20 other Brazilian Baccharis species suggests that this chemical trait is a distinguishing feature of a specific lineage within the genus. researchgate.net Therefore, the ability to produce these unique macrocyclic trichothecenes can be used as a chemotaxonomic marker to differentiate this particular group of Baccharis plants from others, providing insights into their phylogenetic relationships that might not be apparent from morphology alone. researchgate.netscribd.com

Advanced Research Perspectives and Future Directions in Baccharinol Science

Integration of Omics Technologies in Baccharinol Research (e.g., Metabolomics, Transcriptomics)

The application of high-throughput "omics" technologies is set to revolutionize our understanding of baccharinol's biological effects. These approaches provide a holistic view of the molecular changes within a biological system in response to the compound. humanspecificresearch.org

Transcriptomics : By analyzing the complete set of RNA transcripts in a cell, transcriptomics (e.g., via RNA-sequencing) can reveal the genome-wide effects of baccharinol on gene expression. Following baccharinol exposure, researchers can identify which genes are up- or down-regulated, providing clues about the cellular pathways that are most affected by the inhibition of protein synthesis and any potential off-target effects. This can help in understanding cellular stress responses, compensatory mechanisms, and the molecular basis of its cytotoxicity. ajkdblog.org

Metabolomics : As a downstream consequence of altered protein levels, cellular metabolism is expected to be significantly impacted by baccharinol. Metabolomics, the large-scale study of small molecules or metabolites, can provide a functional readout of the cellular state. ajkdblog.org By comparing the metabolite profiles of treated versus untreated cells, scientists can identify specific metabolic pathways that are disrupted. This could uncover novel biomarkers of baccharinol activity and elucidate how cells adapt to translational stress.

The integration of these datasets offers a systems-biology perspective, enabling the construction of comprehensive models of baccharinol's mechanism of action. nih.gov

| Omics Technology | Application in Baccharinol Research | Potential Insights |

| Transcriptomics | Quantifying mRNA levels in cells post-baccharinol treatment. | Identification of stress response genes, apoptosis-related pathways, and potential resistance mechanisms. |

| Proteomics | Analyzing global changes in protein abundance and post-translational modifications. | Direct confirmation of translation inhibition, identification of proteins with rapid turnover, and compensatory protein expression. |

| Metabolomics | Profiling intracellular and extracellular metabolites. | Understanding the metabolic consequences of translation shutdown, such as altered amino acid pools or energy metabolism. |

| Multi-omics Integration | Combining data from transcriptomics, proteomics, and metabolomics. | Building a comprehensive, multi-layered model of baccharinol's cellular impact and mechanism of action. mdpi.com |

Chemoinformatic and Computational Approaches in Baccharinol Study

Chemoinformatics and computational chemistry are indispensable tools for accelerating the study of natural products like baccharinol. azolifesciences.com These in silico methods allow for the prediction of properties and activities, guiding and refining experimental work. azolifesciences.comyoutube.com

Quantitative Structure-Activity Relationship (QSAR) : QSAR modeling can establish a mathematical relationship between the chemical structure of baccharinol and its analogs and their biological activity. nih.gov By analyzing a series of related trichothecenes, researchers can identify the key structural features (pharmacophores) responsible for inhibiting protein synthesis. This knowledge is crucial for the rational design of new, more potent, or selective compounds. researchgate.net

Molecular Docking and Simulation : Although the precise binding site of baccharinol on the ribosome is not fully detailed, computational docking studies can predict its interaction with the 60S ribosomal subunit, specifically the peptidyl transferase center. epri.com Molecular dynamics simulations can further explore the stability of this interaction and the conformational changes it induces in the ribosome, providing a dynamic view of the inhibition mechanism at an atomic level.

In Silico ADMET Prediction : Chemoinformatic tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of baccharinol and its derivatives at an early stage. azolifesciences.com This helps in prioritizing compounds with more favorable drug-like properties for further development, saving significant time and resources.

| Computational Tool/Approach | Application in Baccharinol Study | Objective |

| QSAR Modeling | Correlate structural features of baccharinol analogs with their IC50 values for protein synthesis inhibition. | To identify key molecular descriptors for activity and guide the design of more potent analogs. nih.gov |

| Molecular Docking | Predict the binding pose of baccharinol within the peptidyl transferase center of the eukaryotic ribosome. | To visualize the molecular interactions responsible for inhibitory activity. |

| Molecular Dynamics Simulation | Simulate the behavior of the baccharinol-ribosome complex over time. | To assess the stability of the binding and understand the dynamic mechanism of inhibition. |

| Pharmacophore Mapping | Identify the essential 3D arrangement of functional groups required for activity. | To create a template for virtual screening of new potential inhibitors. |

| ADMET Prediction | Calculate properties like solubility, permeability, and potential toxicity in silico. | To filter and select baccharinol analogs with better potential for therapeutic development. azolifesciences.com |

Biotechnological Production and Engineering of Baccharinol Biosynthesis

The natural sourcing of baccharinol from Baccharis species is often inefficient and unsustainable. sci-hub.se Biotechnological production using engineered microorganisms offers a promising alternative for a stable and scalable supply. mdpi.comresearchgate.net

The biosynthesis of macrocyclic trichothecenes is complex and not yet fully elucidated. researchgate.net A key research direction is the identification and characterization of the complete biosynthetic gene cluster responsible for baccharinol production in its native plant or associated endophytic fungi. Once these genes are identified, they can be transferred into a heterologous host.

Heterologous Expression : Industrial microorganisms like Saccharomyces cerevisiae (baker's yeast) or Escherichia coli are ideal chassis organisms for producing complex natural products. sci-hub.se The identified baccharinol biosynthetic pathway can be reconstructed in these hosts. This involves expressing multiple enzymes in a coordinated manner to convert a simple precursor, such as acetyl-CoA, into the final complex structure of baccharinol. mdpi.com

Metabolic Engineering : To enhance production yields, the host organism's metabolism can be engineered. This may involve upregulating the supply of precursors, deleting competing metabolic pathways that drain precursors, and optimizing the expression levels of the biosynthetic enzymes. sci-hub.se

Fermentation Optimization : The cultivation conditions, such as pH, temperature, and nutrient composition, significantly influence microbial growth and compound production. mdpi.com Optimizing these parameters in industrial bioreactors is a critical step to maximize the yield of baccharinol, making the process economically viable. nih.gov

| Phase | Key Steps | Objective |

| 1. Gene Discovery | Isolate and sequence DNA from Baccharis species; use comparative genomics and transcriptomics to identify candidate biosynthetic genes. | To identify the complete set of enzymes required for baccharinol biosynthesis. |

| 2. Pathway Reconstruction | Clone the identified genes into an expression vector and transform a suitable microbial host (e.g., S. cerevisiae). | To establish a functional heterologous production platform. nih.gov |

| 3. Host Engineering | Use genetic tools (e.g., CRISPR-Cas9) to modify the host's native metabolism to increase precursor supply. | To channel metabolic flux towards baccharinol production and increase yield. sci-hub.se |

| 4. Process Optimization | Systematically vary fermentation parameters (media, temperature, aeration) in a controlled bioreactor setting. | To determine the optimal conditions for large-scale, cost-effective production. mdpi.com |

Design and Synthesis of Novel Baccharinol Analogs with Enhanced Mechanistic Profiles

While baccharinol is a potent inhibitor, its therapeutic potential may be limited by factors such as poor selectivity or unfavorable pharmacokinetic properties. The design and synthesis of novel analogs aim to address these limitations. Research on related macrocyclic trichothecenes shows that even minor structural modifications can lead to significant changes in biological activity and selectivity. researchgate.net